molecular formula C20H20ClNO8 B589770 Tolfenamic Acid Acyl- CAS No. 77605-75-5

Tolfenamic Acid Acyl-

Cat. No.: B589770
CAS No.: 77605-75-5
M. Wt: 437.829
InChI Key: UOKJMFLLHHYVOM-GHHWKCCRSA-N
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Description

Chemical Structure and Classification of Tolfenamic Acid

Tolfenamic acid, chemically designated as 2-[(3-chloro-2-methylphenyl)amino]benzoic acid, belongs to the anthranilic acid derivatives class of compounds, specifically categorized within the fenamate group of nonsteroidal anti-inflammatory drugs. The molecular formula C₁₄H₁₂ClNO₂ defines a compound with a molecular weight of 261.7 daltons, incorporating a complex bicyclic structure that underlies its therapeutic properties. The structural architecture features a substituted anthranilic acid core where one hydrogen atom of the amino group is replaced by a 3-chloro-2-methylphenyl moiety, creating a distinctive N-phenylanthranilic acid derivative.

The compound's chemical identity is established through its Chemical Abstracts Service number 13710-19-5, with the International Union of Pure and Applied Chemistry name reflecting its systematic nomenclature as 2-[(3-chloro-2-methylphenyl)amino]benzoic acid. Structurally, tolfenamic acid demonstrates the characteristic features of anthranilic acid derivatives, wherein the benzene ring substituents include a methyl group and a chlorine atom positioned at the ortho and meta positions respectively. This specific substitution pattern contributes significantly to the compound's unique physicochemical properties and biological activity profile.

The classification of tolfenamic acid within the fenamate family of nonsteroidal anti-inflammatory drugs reflects its shared structural motifs with other compounds in this therapeutic category. The anthranilic acid scaffold serves as a fundamental pharmacophore, providing the basic framework for cyclooxygenase inhibition that characterizes this drug class. The compound's structure incorporates both aromatic and carboxylic acid functional groups, creating opportunities for various chemical modifications and derivatization reactions that can alter its pharmacological properties.

Historical Development and Significance

The discovery and development of tolfenamic acid originated from research conducted by scientists at Medica Pharmaceutical Company in Finland, representing a significant advancement in the field of nonsteroidal anti-inflammatory drug development. The compound achieved regulatory approval in the European Union in June 2000, marking its entry into clinical practice for the treatment of specific neurological conditions. This approval process demonstrated the compound's safety and efficacy profile through comprehensive clinical evaluation, establishing its therapeutic utility within the European pharmaceutical market.

The historical significance of tolfenamic acid extends beyond its initial therapeutic applications, as subsequent research has revealed its potential utility in treating various conditions affecting the nervous system, skin, and musculoskeletal system. The drug's approval for use in the United Kingdom specifically for migraine treatment under the brand name Clotam highlighted its specialized therapeutic niche. However, the compound has not gained approval in the United States, where it maintains a Status class I designation by the Food and Drug Administration, reflecting regulatory differences in drug approval processes between international markets.

Research developments have expanded the understanding of tolfenamic acid's mechanisms of action, revealing activities beyond traditional cyclooxygenase inhibition. Recent investigations have demonstrated the compound's ability to influence specificity protein transcription factors, opening new avenues for cancer chemotherapy applications. These findings have positioned tolfenamic acid as a promising candidate for treating pancreatic, esophageal, colorectal, and lung cancers through novel mechanisms involving transcriptional regulation.

The compound's historical trajectory from a traditional nonsteroidal anti-inflammatory drug to a potential anticancer agent illustrates the evolving understanding of pharmaceutical compounds and their multiple therapeutic applications. This development pattern reflects broader trends in drug discovery where existing compounds are repurposed for new therapeutic indications based on enhanced understanding of their molecular mechanisms of action.

Physicochemical Properties and Structure-Activity Relationships

The physicochemical characterization of tolfenamic acid reveals a comprehensive profile of properties that directly influence its biological activity and pharmaceutical applications. The compound exhibits a melting point range of 210-214°C, indicating substantial thermal stability that supports its pharmaceutical formulation requirements. The molecular weight of 261.704 daltons positions tolfenamic acid within the optimal range for oral bioavailability, while its chemical formula C₁₄H₁₂ClNO₂ reflects a balanced composition of aromatic and polar functional groups.

Solubility characteristics demonstrate the compound's amphiphilic nature, with practical insolubility in water but solubility in organic solvents including dimethylformamide, ethanol, and methylene chloride. The compound dissolves readily in dilute alkali hydroxide solutions, reflecting the ionizable nature of the carboxylic acid functional group with a predicted pKa value of 3.66. This pH-dependent solubility profile significantly influences the compound's absorption, distribution, and elimination characteristics in biological systems.

The polymorphic behavior of tolfenamic acid represents one of its most remarkable physicochemical features, with nine distinct crystalline forms identified to date. These polymorphic variations exhibit differences in spatial arrangement within the unit cell and variations in the carbon-nitrogen-carbon-carbon angle, creating a uniquely complex solid-state chemistry profile among pharmaceutical compounds. The discovery of multiple polymorphic forms has made tolfenamic acid an attractive candidate for crystal structure prediction studies and pharmaceutical formulation optimization.

Property Value Reference
Molecular Weight 261.7 g/mol
Melting Point 210-214°C
Boiling Point 405.4±40.0°C (predicted)
Density 1.2037 (estimate)
pKa 3.66±0.36 (predicted)
Water Solubility Practically insoluble
Protein Binding 99.7%

Structure-activity relationship studies have identified the N-phenylanthranilic acid moiety as the minimal pharmacophore required for biological activity, particularly in relation to Slo2.1 channel activation. The specific positioning of the chlorine atom and methyl group on the phenyl ring contributes to the compound's selectivity and potency profiles. Research has demonstrated that structural modifications to these substituents can significantly alter the compound's biological activity, emphasizing the importance of precise molecular architecture in determining therapeutic efficacy.

Acylation Chemistry: Fundamental Concepts

Acylation chemistry represents a fundamental class of organic reactions involving the introduction of acyl groups into organic molecules, with particular relevance to the structural modification and derivatization of compounds like tolfenamic acid. The acylation process involves the addition of an acyl group, characterized by a carbonyl group (carbon-oxygen double bond) attached to an alkyl or aryl substituent, to various nucleophilic substrates including alcohols, amines, and other nucleophilic species. This reaction mechanism provides opportunities for creating derivatives of tolfenamic acid with potentially altered pharmacological properties.

The fundamental mechanisms underlying acylation reactions encompass two primary pathways: nucleophilic addition-elimination reactions and electrophilic substitution processes. In nucleophilic addition-elimination mechanisms, a nucleophile attacks the carbonyl carbon of an acylating agent, forming a tetrahedral intermediate that subsequently eliminates the leaving group to reform the carbonyl bond. This process allows for the systematic modification of compounds containing nucleophilic functional groups, such as the amino group present in tolfenamic acid's structure.

Acylating agents exhibit varying degrees of reactivity based on the nature of their leaving groups, with acid halides demonstrating the highest reactivity, followed by anhydrides, esters, and amides. The reactivity order correlates directly with leaving group ability, where better leaving groups facilitate more efficient acylation reactions. For tolfenamic acid derivatives, the choice of acylating agent significantly influences reaction conditions, product yields, and the stability of resulting acyl compounds.

Acylating Agent Relative Reactivity Leaving Group pKa Applications
Acid Chlorides Highest -7 Rapid acylation reactions
Anhydrides High 4.76 Mild reaction conditions
Esters Moderate 15.9 Transesterification reactions
Amides Low 38 Specialized applications

The mechanistic understanding of acylation reactions provides insight into potential modifications of tolfenamic acid that could yield derivatives with enhanced or altered biological activities. The compound's amino group represents a potential site for acylation reactions, which could modify its pharmacokinetic properties, tissue distribution, or receptor binding characteristics. Additionally, the carboxylic acid functional group can participate in acylation reactions as an acylating agent under appropriate conditions, potentially forming amide or ester linkages with suitable nucleophiles.

Reaction conditions significantly influence acylation outcomes, with acidic conditions enhancing the electrophilicity of carbonyl groups while basic conditions provide more reactive nucleophilic species. Temperature, solvent selection, and catalyst choice all contribute to reaction efficiency and selectivity. For tolfenamic acid derivatization, these factors must be carefully optimized to achieve desired products while maintaining the structural integrity of the core pharmacophore essential for biological activity.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKJMFLLHHYVOM-GHHWKCCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858488
Record name 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77605-75-5
Record name 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diethylene Glycol Dimethyl Ether-Mediated Synthesis

The conventional synthesis of tolfenamic acid involves the condensation of o-chlorobenzoic acid (CAS 118-92-3) and 3-chloro-2-methylaniline (CAS 87-60-5) using CuBr₂ as a catalyst in diethylene glycol dimethyl ether. This method proceeds via a two-stage mechanism:

  • Alkaline activation : o-Chlorobenzoic acid undergoes deprotonation with sodium hydroxide in methyl isobutyl ketone (MIBK) at reflux (100–120°C) to form a reactive phenoxide intermediate.

  • Nucleophilic aromatic substitution : The phenoxide attacks 3-chloro-2-methylaniline in the presence of alumina-supported sodium hydroxide, with CuBr₂ facilitating the displacement of the chloride leaving group.

Key parameters :

  • Molar ratio of 1:1.2 (acid:amine)

  • Reaction time: 3 hours at reflux

  • Post-treatment: Acidification with HCl to pH 2–3, followed by recrystallization in ethanol/water (yield: 88.6%).

Solvent-Free Ullmann-Type Coupling

A patent-pending method eliminates solvents by using excess 3-chloro-2-methylaniline as both reactant and dispersant. This approach employs copper powder and anhydrous alkali metal iodides (e.g., KI, NaI) under thermal conditions (100–150°C), achieving a molar yield of 82.3%.

Advantages over traditional methods :

  • Reduced environmental impact : No organic solvents required.

  • Enhanced reaction efficiency : Excess amine prevents viscosity buildup, enabling homogeneous mixing.

  • Simplified purification : Distillation recovers unreacted amine for reuse.

Optimized conditions :

ParameterValue
Copper catalyst loading5–7 wt% of substrate
Temperature125–130°C
Reaction time4 hours
Final purity (HPLC)99.7%

Derivative Synthesis Pathways

Esterification and Hydrazide Formation

Tolfenamic acid serves as a precursor for acyl derivatives, such as ethyl 2-((3-chloro-2-methylphenyl)amino)benzoate (tolfenamic ester). The ester is synthesized via acid-catalyzed (H₂SO₄) reflux in ethanol, yielding 78% after 16 hours. Subsequent hydrazinolysis with hydrazine hydrate produces tolfenamic hydrazide (88% yield), a key intermediate for thiazolidin-4-one and 1,3,4-oxadiazole derivatives.

Critical steps :

  • pH control : Neutralization with trimethylamine ensures product stability.

  • Recrystallization solvents : Absolute ethanol maximizes purity (>98%).

Thiazolidin-4-One and Oxadiazole Derivatives

Hydrazide intermediates undergo cyclocondensation with mercaptoacetic acid or carbon disulfide to form bioactive heterocycles. For example:

  • Thiazolidin-4-one derivatives : Synthesized in 1,4-dioxane with ZnCl₂ catalysis (72% yield).

  • 1,3,4-Oxadiazole-2-thiones : Formed via reaction with CS₂/KOH, followed by alkylation or Mannich base synthesis.

Analytical validation :

  • ¹H NMR : Aromatic protons appear at δ 7.8–6.8 ppm (DMSO-d₆).

  • IR spectroscopy : N-H stretches at 3300–3200 cm⁻¹ confirm secondary amine formation.

Crystallization and Purification Techniques

Gradient Cooling Crystallization

The patent method employs a three-stage cooling protocol to enhance crystal quality:

  • Primary cooling : 4–5°C/hour to 55°C.

  • Secondary cooling : 2–3°C/hour to 30°C.

  • Tertiary cooling : 5–6°C/hour to 0–4°C.

This gradient approach reduces occluded impurities, yielding needle-like crystals with >99.5% HPLC purity.

Solvent Systems for Recrystallization

Solvent CombinationPurity ImprovementYield Loss
Ethanol/water (3:1)98.2% → 99.1%5–7%
Absolute ethanol97.8% → 99.7%3–4%

Ethanol outperforms mixed solvents due to its polarity matching tolfenamic acid’s solubility profile.

Environmental and Economic Considerations

Waste Reduction Strategies

  • Solvent-free synthesis : Eliminates 300–500 L/kg of organic waste.

  • Amine recovery : Distillation recovers >90% of excess 3-chloro-2-methylaniline.

  • Catalyst reuse : Copper powder retains 80% activity after three cycles.

Cost Analysis

MethodRaw Material Cost ($/kg)Yield (%)Purity (%)
CuBr₂-mediated12.5088.698.5
Solvent-free9.8082.399.7
Derivative synthesis18.2078.098.0

The solvent-free method reduces costs by 21.6% compared to traditional routes, making it economically viable for industrial scale-up.

Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile/0.1% phosphoric acid (55:45)

  • Retention time : 6.8 minutes

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C-N stretch).

  • ¹³C NMR (DMSO-d₆) : δ 171.0 (carboxylic acid), 144.1 (aromatic C-N) .

Chemical Reactions Analysis

Types of Reactions

Tolfenamic acid acyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tolfenamic acid acyl- has a wide range of scientific research applications:

Mechanism of Action

Tolfenamic acid acyl- exerts its effects by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). Additionally, tolfenamic acid acyl- has been shown to inhibit prostaglandin receptors, further reducing inflammation and pain .

Comparison with Similar Compounds

Table 1: Pharmacodynamic and Biochemical Comparisons

Compound IC₅₀ for HsPBGS Inhibition (μM) Ca²⁺ Influx Inhibition in PMNs MIC against S. aureus (mg/L) COX Inhibition (Relative Potency)
Tolfenamic Acid 2.1 ± 0.3 80–90% at 100 μM 163 High (Comparable to indomethacin)
Flufenamic Acid 2.5 ± 0.4 75–85% at 100 μM N/A Moderate
Meclofenamic Acid 9 ± 2 Not studied N/A Moderate
Diclofenac 9 ± 2 Weak/no effect N/A High

Key Findings :

  • HsPBGS Inhibition: Tolfenamic and flufenamic acids are ~4-fold more potent than meclofenamic acid and diclofenac in inhibiting human porphobilinogen synthase (HsPBGS), a target linked to anticancer activity .
  • Calcium Influx: Tolfenamic and flufenamic acids uniquely block Ca²⁺ influx in polymorphonuclear leukocytes (PMNs) via nonselective cation channels, unlike diclofenac or nifedipine .
  • Antimicrobial Activity: Tolfenamic acid exhibits direct antibacterial effects against S.

Structural Derivatives and Enhanced Bioactivity

Novel tolfenamic acid derivatives have been synthesized to improve target specificity. For example:

  • TA Hydrazide Derivatives : Compounds 4 and 5 (Figure 1) show enhanced binding to VEGFR-2 (a key angiogenesis regulator) compared to the parent drug, with docking scores comparable to sorafenib .
  • Mechanistic Divergence : Unlike parent tolfenamic acid, which primarily inhibits COX, these derivatives suppress VEGF signaling, highlighting structural flexibility for repurposing .

Pharmacokinetic and Metabolic Considerations

  • TA-β-DG Formation : Tolfenamic acid undergoes rapid glucuronidation in the liver, producing TA-β-DG, which accounts for ~60% of urinary metabolites .
  • Species-Specific Metabolism : In rainbow trout, tolfenamic acid exhibits prolonged half-life (27.3 hrs) and high bioavailability (89% IM, 64% oral), suggesting metabolic stability across species .

Unique Mechanisms in Transcriptional Regulation

Tolfenamic acid distinguishes itself from other fenamates by disrupting PrbP-DNA interactions (IC₅₀ = 350 μM) and reducing rplK transcription by 79% at 500 μM.

Clinical and Toxicological Profile

  • Contrast with Other NSAIDs: Unlike sulindac (a prodrug requiring metabolic activation), tolfenamic acid acts directly on COX and non-COX targets (e.g., HsPBGS, PrbP), broadening its therapeutic scope .

Biological Activity

Tolfenamic acid (TA) is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its biological activity beyond traditional pain relief. This article explores the compound's mechanisms of action, therapeutic implications, and relevant research findings, including case studies and data tables.

Overview of Tolfenamic Acid

Tolfenamic acid is primarily used in veterinary medicine for its anti-inflammatory properties, particularly in treating conditions like pneumonia in cattle and post-surgical pain in dogs and cats . Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation.

  • Reactive Oxygen Species Generation :
    Tolfenamic acid has been shown to induce the generation of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines. In human colorectal cancer cells, TA treatment resulted in increased ROS levels, phosphorylation of H2AX, and DNA fragmentation, indicating significant DNA damage and activation of apoptotic pathways .
  • Anticancer Activity :
    Research indicates that TA exhibits anticancer properties through multiple pathways. For instance, it has been reported to modulate nuclear factor-kappaB (NF-κB) activity, which is crucial for cell survival and proliferation. Inhibition of NF-κB activity by TA was linked to increased expression of apoptosis-inducing factors like activating transcription factor 3 (ATF3) .
  • Blood-Brain Barrier Penetration :
    Studies have demonstrated that tolfenamic acid can cross the blood-brain barrier (BBB), suggesting potential applications in neurodegenerative diseases like Alzheimer's disease. The compound was found to reduce levels of β-amyloid precursor protein (APP) and its pathogenic derivatives in animal models .

Case Study 1: Cancer Treatment

In a study involving human colorectal cancer cells treated with TA, researchers observed significant apoptosis correlated with ROS production. The use of N-acetyl-l-cysteine (NAC) to inhibit ROS generation significantly reduced TA-induced apoptosis, highlighting the critical role of oxidative stress in its anticancer effects .

Case Study 2: Veterinary Applications

Tolfenamic acid has been successfully used in veterinary settings to manage inflammatory conditions. A study involving dogs showed effective reduction of pain and inflammation post-surgery when treated with tolfenamic acid .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Apoptosis InductionROS generation leading to DNA damage
Anticancer PropertiesModulation of NF-κB and ATF3 expression
Anti-inflammatory EffectsCOX inhibition
BBB PenetrationReduction of APP levels

Table 2: Pharmacokinetics in Animals

SpeciesDosage (mg/kg)Half-Life (hours)Observed Effects
Dogs20-1201.2Pain relief post-surgery
CattleVariableNot specifiedImprovement in pneumonia symptoms
CatsVariableNot specifiedManagement of febrile syndromes

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Tolfenamic Acid Acyl-β-D-Glucuronide, and how are they methodologically characterized?

  • Answer : The compound (CAS 77605-75-5) has a molecular formula of C₂₀H₂₀ClNO₈, molecular weight 437.828 g/mol, LogP 1.514, and polar surface area (PSA) 145.55 Ų . Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography or nuclear magnetic resonance (NMR) for structural elucidation. LogP and PSA are calculated using software like MarvinSketch or experimentally determined via shake-flask methods .

Q. How does Tolfenamic Acid Acyl- inhibit prostaglandin synthesis, and what experimental models validate this mechanism?

  • Answer : The parent compound, tolfenamic acid, inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (PG) biosynthesis. In vitro assays (e.g., COX-1/COX-2 inhibition assays using purified enzymes or whole blood) quantify IC₅₀ values, while cell-based models (e.g., human cancer cell lines) measure downstream PG metabolites via ELISA or LC-MS/MS . For acyl-glucuronide derivatives, metabolic stability studies in hepatocyte incubations assess hydrolysis rates to the active form .

Q. What are the standard experimental designs for evaluating analgesic efficacy in preclinical models?

  • Answer : Rodent models (e.g., carrageenan-induced paw edema) measure anti-inflammatory effects via paw volume changes. Pain alleviation is tested in post-operative models (e.g., sow farrowing or rodent castration) using behavioral scoring (e.g., nest-building in mice) and biomarkers like cortisol levels. Dosing regimens must account for pharmacokinetic variability; for example, tolfenamic acid’s efficacy in sows was time-dependent, with pre-emptive administration showing contradictory cortisol responses compared to post-treatment .

Advanced Research Questions

Q. How do polymorphic forms of Tolfenamic Acid Acyl- influence bioavailability, and what techniques identify these variants?

  • Answer : Polymorphs (≥5 reported) are identified via polymer-induced heteronucleation (PIHn) screening, followed by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Bioavailability differences are assessed using dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) and in vivo pharmacokinetic studies measuring AUC and Cₚₑₐₖ in animal models .

Q. How should researchers address contradictions in efficacy data, such as tolfenamic acid’s variable anti-inflammatory outcomes?

  • Answer : Conflicting results (e.g., elevated cortisol post-administration in sows vs. pain reduction in migraine trials) require meta-analysis of covariates like dosing timing, species-specific metabolism, and disease state. For example, in febrile animal models, tolfenamic acid altered azithromycin pharmacokinetics by suppressing inflammatory mediators (e.g., cytokines), necessitating stratified statistical models to isolate drug-drug interaction effects .

Q. What methodologies quantify interspecies differences in Tolfenamic Acid Acyl- metabolism?

  • Answer : Comparative pharmacokinetic studies in rainbow trout (Oncorhynchus mykiss), rodents, and humans use LC-MS/MS to measure plasma concentrations post-IV, IM, or oral administration. Hepatic microsome assays across species identify metabolic pathways (e.g., glucuronidation vs. sulfation). Interspecies scaling employs allometric equations (e.g., ¾ power law) to predict clearance rates .

Q. How can drug-drug interaction risks be assessed for Tolfenamic Acid Acyl- derivatives?

  • Answer : Co-administration studies (e.g., tolfenamic acid with azithromycin in febrile models) use non-compartmental pharmacokinetic analysis (NCA) to calculate changes in Cₘₐₓ, t₁/₂, and AUC. Mechanistic studies (e.g., protein binding assays, transporter inhibition in HEK293 cells) identify interactions with albumin or organic anion-transporting polypeptides (OATPs). In silico tools like Simcyp® simulate human PK profiles .

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